Cyclopentane, (nitromethylene)-
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Overview
Description
Cyclopentane, (nitromethylene)- is an organic compound with the molecular formula C₆H₉NO₂ It is a nitro compound characterized by the presence of a nitromethylene group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane, (nitromethylene)- can be synthesized through several methods. One common approach involves the reaction of cyclopentane with nitromethane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, cyclopentane, (nitromethylene)- is produced through the continuous depolymerization and hydrogenation of dicyclopentadiene. This process involves the decomposition of dicyclopentadiene at high temperatures (160-400°C) and pressures (0.1-2.5 MPa) in the presence of hydrogen gas and a diluting agent. The resulting cyclopentadiene is then hydrogenated to form cyclopentane, which is subsequently reacted with nitromethane to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, (nitromethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrocyclopentane derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Nitrocyclopentane derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentane, (nitromethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of cyclopentane, (nitromethylene)- involves its interaction with molecular targets through its nitromethylene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving radical formation and subsequent reactions with cellular components .
Comparison with Similar Compounds
Cyclopentane, (nitromethylene)- can be compared with other nitro compounds and cycloalkanes:
Similar Compounds: Nitrocyclopentane, nitromethylidenecyclopentane, and other nitro-substituted cycloalkanes.
Properties
CAS No. |
27861-40-1 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
nitromethylidenecyclopentane |
InChI |
InChI=1S/C6H9NO2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2 |
InChI Key |
FCFLHKHBKPPQQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C[N+](=O)[O-])C1 |
Origin of Product |
United States |
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